molecular formula C12H11ClFNO B1450232 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one hydrochloride CAS No. 2059988-68-8

2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one hydrochloride

Cat. No. B1450232
M. Wt: 239.67 g/mol
InChI Key: CWHYNOJWQBVSNQ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one hydrochloride is a chemical compound with the CAS Number: 2059988-68-8 . It has a molecular weight of 239.68 and its IUPAC name is 2-amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one hydrochloride is 1S/C12H10FNO.ClH/c13-11-6-5-10(12(15)7-14)8-3-1-2-4-9(8)11;/h1-6H,7,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The melting point of 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one hydrochloride is between 255-259 degrees Celsius . The compound is not less than 90% pure .

Scientific Research Applications

Synthesis and Characterization

2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one hydrochloride is a compound that has been a subject of research in the context of synthesis and characterization. For instance, studies have reported the practical synthesis of structurally related compounds, such as 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride. These studies often involve the development of novel protocols employing palladium-catalyzed cross-coupling reactions and focus on the purity and metal content of the final product (Magano et al., 2008).

Interaction Studies

The compound and its derivatives have been part of interaction studies, particularly with DNA. Research involving Schiff base ligands derived from similar compounds has explored DNA binding properties, suggesting potential drug candidacy due to observed DNA binding activities (Kurt et al., 2020).

Biological Evaluation

There is a notable interest in the biological evaluation of compounds structurally related to 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one hydrochloride. For instance, studies on 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One have shown antimicrobial activities, indicating the potential of these compounds in medical applications (Sherekar et al., 2021).

Analytical Applications

The compound has relevance in analytical chemistry, especially in the context of impurity profiling. For example, research has developed and validated methods for analyzing related compounds like 1-Fluoronaphthalene, which is critical for safety assessment in pharmaceutical applications (Karagiannidou et al., 2015).

Chemical Sensor Development

The structural motif of 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one hydrochloride is also found in the development of chemical sensors. Studies have synthesized compounds with similar structures for the selective recognition of ions like Cu2+ in aqueous solutions, demonstrating the utility of these compounds in environmental monitoring and other applications (Jo et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-amino-1-(4-fluoronaphthalen-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO.ClH/c13-11-6-5-10(12(15)7-14)8-3-1-2-4-9(8)11;/h1-6H,7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHYNOJWQBVSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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